3-(Benzylsulfonyl)-5-nitroaniline
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Overview
Description
3-(Benzylsulfonyl)-5-nitroaniline: is an organic compound characterized by the presence of a benzylsulfonyl group attached to a nitroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfonyl)-5-nitroaniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the meta position.
Sulfonylation: The nitroaniline is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-(Benzylsulfonyl)-5-nitroaniline can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group formed after reduction can undergo further substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Iron filings and concentrated hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products:
Reduction: 3-(Benzylsulfonyl)-5-aminoaniline.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Chemistry: 3-(Benzylsulfonyl)-5-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities. They are also explored as potential drug candidates for targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific color properties.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfonyl)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or modulation of their activity. The benzylsulfonyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 3-(Benzylsulfonyl)-4-nitroaniline
- 3-(Benzylsulfonyl)-2-nitroaniline
- 4-(Benzylsulfonyl)-5-nitroaniline
Comparison: 3-(Benzylsulfonyl)-5-nitroaniline is unique due to the specific positioning of the nitro and benzylsulfonyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-benzylsulfonyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLPNLKTNURMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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